molecular formula C6H11NO3 B1306861 N-(Allyloxycarbonyl)ethanolamine CAS No. 66471-00-9

N-(Allyloxycarbonyl)ethanolamine

Cat. No.: B1306861
CAS No.: 66471-00-9
M. Wt: 145.16 g/mol
InChI Key: GIYCJRYESIQCEW-UHFFFAOYSA-N
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Description

N-(Allyloxycarbonyl)ethanolamine: is an organic compound with the molecular formula C₆H₁₁NO₃ allyl N-(2-hydroxyethyl)carbamate . This compound is characterized by the presence of an allyloxycarbonyl group and an ethanolamine moiety, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Allyloxycarbonyl)ethanolamine can be synthesized by reacting ethanolamine with allyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or distillation, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(Allyloxycarbonyl)ethanolamine is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing for selective reactions at other functional groups.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through bioconjugation techniques. It helps in studying protein interactions and developing novel biomaterials.

Industry: In the industrial sector, this compound is used in the synthesis of polymers. Its functional groups allow for incorporation into polymer backbones, influencing properties like biodegradability and mechanical strength.

Mechanism of Action

The mechanism of action of N-(Allyloxycarbonyl)ethanolamine primarily involves its role as a protecting group. The carbamate group masks the amine functionality, preventing unwanted reactions during synthesis. The allyloxy group can participate in various chemical reactions, enabling the attachment of different functionalities to the molecule.

Comparison with Similar Compounds

Uniqueness: N-(Allyloxycarbonyl)ethanolamine is unique due to its allyloxy group, which offers distinct reactivity compared to other carbamate-protected ethanolamines. This allows for specific applications in synthesis and bioconjugation that are not possible with other similar compounds.

Properties

IUPAC Name

prop-2-enyl N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-5-10-6(9)7-3-4-8/h2,8H,1,3-5H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYCJRYESIQCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393189
Record name N-(Allyloxycarbonyl)ethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66471-00-9
Record name N-(Allyloxycarbonyl)ethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Allyloxycarbonyl)ethanolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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